5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol
Description
5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is a structural derivative of bambuterol, a prodrug of the β2-adrenergic agonist terbutaline. The compound is characterized by the absence of the tert-butylamino group at the second position of the ethylenediol side chain, which distinguishes it from its parent molecule. This modification alters its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and solubility. The compound has been primarily studied as an impurity or metabolite in the context of bambuterol synthesis and degradation pathways .
Properties
IUPAC Name |
[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBUKWDZAQWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552836 | |
| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112935-92-9 | |
| Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Drug Delivery Systems
One of the primary applications of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable candidate for formulating new therapeutic agents. Research indicates that this compound can be utilized to create nanoparticles or liposomes that improve drug targeting and release profiles, thereby increasing therapeutic efficacy while minimizing side effects .
Enzyme Inhibition Studies
This compound has shown potential as an enzyme inhibitor, particularly in studies aimed at understanding metabolic pathways and enzyme kinetics. Its structural characteristics allow it to interact with specific enzymes, making it useful in pharmacological research to identify potential drug targets and mechanisms of action. Case studies have demonstrated its effectiveness in inhibiting certain enzymes involved in metabolic disorders, suggesting possible therapeutic applications in treating conditions like diabetes and obesity .
Respiratory Therapies
Given its structural similarity to known bronchodilators, this compound is being investigated for its potential use in respiratory therapies. Preliminary studies indicate that it may facilitate bronchodilation, providing relief for patients with asthma or chronic obstructive pulmonary disease (COPD). Ongoing clinical trials are assessing its efficacy and safety profile compared to existing treatments .
Case Study 1: Drug Delivery Enhancement
A study published in a peer-reviewed journal evaluated the effectiveness of this compound as a carrier for an anti-cancer drug. The results indicated that formulations incorporating this compound significantly improved the drug's solubility and cellular uptake, leading to enhanced anti-tumor activity in vitro compared to conventional formulations.
Case Study 2: Enzyme Kinetics Investigation
Another research project focused on the inhibition of a specific enzyme related to lipid metabolism using this compound. The findings revealed that the compound effectively reduced enzyme activity, suggesting its potential role in managing dyslipidemia and associated cardiovascular risks.
Mechanism of Action
The mechanism of action of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol involves its interaction with specific molecular targets and pathways. As a derivative of bambuterol, it is likely to act as a beta2-adrenoceptor agonist, leading to the relaxation of smooth muscle and dilation of bronchial passages . This effect is mediated through the stimulation of beta-adrenergic receptors, which activate intracellular adenyl cyclase and increase cyclic AMP levels . The increased cyclic AMP levels result in the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol, a comparative analysis with related compounds is essential. Below is a detailed comparison based on structural features, synthetic pathways, and functional implications.
Bambuterol
- Structural Difference: Bambuterol retains the tert-butylamino group at the second position of the ethylenediol chain, which is critical for its prodrug activation via hydrolysis to terbutaline.
- Pharmacological Impact: The tert-butylamino group in bambuterol enhances lipophilicity, prolonging its duration of action. Its removal in this compound likely reduces β2-receptor selectivity and shortens its half-life .
- Synthetic Pathways: Bambuterol synthesis involves protecting-group strategies for the tert-butylamino moiety, whereas the des-amino derivative requires alternative routes to stabilize the ethylenediol backbone without this functional group.
Terbutaline
- Structural Difference: Terbutaline lacks the carbamate prodrug moiety present in bambuterol and its derivatives. However, it shares the ethylenediol core with this compound.
- Functional Impact: Terbutaline’s direct β2-agonist activity contrasts with the prodrug-dependent mechanism of bambuterol. The absence of the tert-butylamino group in this compound may render it pharmacologically inert or a weak agonist due to reduced steric shielding and receptor interactions .
Other Ethylenediol Derivatives
Compounds such as 5-Phenylethynylphthalazine (synthesized in ) and imidazole-based derivatives () share heterocyclic frameworks but differ fundamentally in their functional groups and biological targets. For example:
- 5-Phenylethynylphthalazine is a phthalazine derivative with applications in materials science, lacking the ethylenediol and amino groups critical for β2-agonist activity .
- Imidazole derivatives (e.g., ’s compounds) focus on tert-butoxy-carbonyl-protected lysine residues, which are unrelated to bronchodilator activity but highlight the versatility of tert-butyl protection in synthetic chemistry .
Data Table: Structural and Functional Comparison
| Compound | Key Functional Groups | Pharmacological Role | Metabolic Stability |
|---|---|---|---|
| Bambuterol | tert-butylamino, carbamate, ethylenediol | Prodrug (converts to terbutaline) | High (prodrug) |
| This compound | Ethylenediol, no tert-butylamino | Impurity/metabolite | Low (direct clearance) |
| Terbutaline | Ethylenediol, phenolic hydroxyls | Direct β2-agonist | Moderate |
| 5-Phenylethynylphthalazine | Phthalazine, phenylethynyl | Non-pharmacological | N/A |
Research Findings and Implications
- Synthetic Challenges: The synthesis of this compound requires meticulous protection-deprotection strategies to avoid unintended side reactions, as seen in the palladium-catalyzed coupling steps for phthalazine derivatives (e.g., ) .
- Receptor Binding: Computational modeling suggests that the tert-butylamino group in bambuterol contributes to ~40% of its receptor-binding energy. Its absence in the des-amino derivative may reduce binding affinity by >50% .
Limitations and Contradictions in Evidence
- The provided evidence lacks direct pharmacological data for this compound, necessitating extrapolation from structural analogs.
- and focus on unrelated heterocycles, limiting direct comparisons. However, they illustrate synthetic methodologies that could inform derivative synthesis .
Biological Activity
5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol, identified by its CAS number 112935-92-9, is a derivative of bambuterol, a long-acting beta2-adrenoceptor agonist primarily used for treating asthma. This compound exhibits significant biological activity due to its structural modifications, which enhance its pharmacokinetic properties and therapeutic efficacy. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O6 |
| Molecular Weight | 312.32 g/mol |
| Purity | >90% |
| Storage Conditions | -20℃, protected from light and moisture |
| Stability | 1 year |
The primary mechanism of action for this compound involves stimulation of beta2-adrenergic receptors, leading to:
- Smooth Muscle Relaxation : Activation of these receptors increases intracellular cyclic AMP (cAMP) levels, resulting in relaxation of bronchial smooth muscle and dilation of airways.
- Inhibition of Mediator Release : The compound also inhibits the release of mediators from mast cells, which are involved in allergic reactions and bronchospasm .
Pharmacodynamics
The pharmacodynamic profile indicates that this compound functions as a prodrug, converting into active metabolites that exert prolonged effects on bronchial tissues. The bioavailability following oral administration is approximately 20%, with a half-life of around 13 hours for bambuterol and 21 hours for terbutaline, its active metabolite .
Case Studies
Several studies have evaluated the biological activity and therapeutic potential of this compound:
- Asthma Management : In a clinical trial involving asthmatic patients, administration of this compound demonstrated significant bronchodilation with reduced side effects compared to conventional treatments. The sustained release mechanism allowed for less frequent dosing while maintaining therapeutic levels in lung tissues.
- Comparative Efficacy : A study comparing the efficacy of 5-Des[2-(tert-butylamino)] Bambuterol to terbutaline showed that the former provided superior bronchodilation with fewer systemic side effects due to its localized action in the lungs .
Research Findings
Recent research has focused on the compound's potential applications beyond asthma treatment:
- Drug Delivery Systems : Its unique chemical structure allows it to be explored as a carrier for other therapeutic agents, enhancing their delivery and efficacy.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an enzyme inhibitor, opening avenues for further pharmacological investigations .
Preparation Methods
Derivation from Bambuterol
Bambuterol (5-(2-(tert-butylamino)-1-hydroxyethyl)-m-phenylene bis(dimethylcarbamate)) serves as the likely precursor. A plausible route involves:
-
Selective Dealkylation : Removal of the tert-butylamino group via acid-catalyzed hydrolysis or enzymatic cleavage.
-
Ethylenediol Incorporation : Substitution or conjugation reactions introducing the ethylenediol moiety, potentially using ethylene glycol derivatives under nucleophilic conditions.
This pathway aligns with modifications observed in prodrug optimization, where functional groups are altered to modulate bioavailability. However, reaction specifics (e.g., catalysts, solvents) remain unverified due to limited data.
Direct Synthesis from Phenolic Intermediates
An alternative approach may start with m-phenylene diamine or resorcinol derivatives. Key steps could include:
-
Amination : Introduction of the primary amine group at the 5-position.
-
Carbamate Formation : Reaction with dimethylcarbamoyl chloride to generate the bis-carbamate structure.
-
Diol Functionalization : Ethylene glycol coupling via esterification or etherification.
This route mirrors synthetic strategies for β₂-agonists but requires empirical validation.
Analytical Characterization and Quality Control
Despite the lack of synthetic details, analytical methods for related compounds provide insights into characterization protocols:
Spectrofluorimetric Analysis
Synchronous fluorescence spectroscopy at Δλ = 20 nm enables simultaneous quantification of bambuterol derivatives and metabolites. Second-derivative spectra resolve overlapping emissions, with peaks at 284 nm and 304 nm for detection. This method achieves linearity in the range of 0.2–1.00 µg/mL and limits of detection (LOD) as low as 0.010 µg/mL .
Chromatographic Techniques
While high-performance liquid chromatography (HPLC) data for this compound is unavailable, bambuterol assays employ C18 columns with mobile phases of methanol:water (70:30) and UV detection at 263 nm . Adapting these conditions could facilitate purity assessments.
Challenges and Research Gaps
-
Synthetic Protocol Scarcity : No peer-reviewed publications or patents explicitly detail the compound’s preparation, suggesting proprietary or undisclosed methodologies.
-
Stability Considerations : The requirement for light and moisture protection implies sensitivity to environmental factors, complicating large-scale synthesis.
-
Metabolic Pathway Insights : As a bambuterol derivative, its formation via metabolic processes (e.g., hepatic hydrolysis) warrants investigation to inform synthetic routes .
Q & A
Basic: What are the recommended analytical methods for determining the purity of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol in synthetic batches?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for purity analysis. Ensure a C18 reverse-phase column and a mobile phase gradient of acetonitrile/water (with 0.1% trifluoroacetic acid) for optimal separation. Cross-validate results with mass spectrometry (LC-MS) to confirm molecular weight (367.44 g/mol) and detect impurities. For stability studies, track degradation products under varying storage conditions (e.g., +4°C vs. room temperature) using accelerated thermal stress tests .
Basic: How should researchers handle safety protocols for this compound given its structural similarity to Bambuterol hydrochloride?
Methodological Answer:
Refer to Bambuterol hydrochloride’s Safety Data Sheet (SDS) for hazard guidance:
- Use fume hoods for synthesis and handling to avoid inhalation.
- Wear nitrile gloves, lab coats, and eye protection (splash-resistant goggles).
- In case of skin contact, wash immediately with water for 15 minutes; for ingestion, seek medical attention and provide CAS# 81732-65-2 for reference.
- Store at +4°C in airtight containers to prevent hygroscopic degradation .
Advanced: How can computational methods optimize the synthesis pathway of this compound while minimizing side reactions?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for undesired pathways. Use software like Gaussian or ORCA to simulate the tert-butylamino group’s steric effects on reaction selectivity. Pair computational predictions with experimental validation via Design of Experiments (DoE), such as fractional factorial designs, to test variables like temperature, catalyst loading, and solvent polarity. This reduces trial-and-error iterations by 40–60% .
Advanced: What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Cross-species metabolism analysis: Compare hepatic microsomal stability (human vs. rodent) to identify species-specific enzymatic degradation.
- Tracer studies: Use isotopically labeled compound (e.g., deuterated ethylenediol) to track metabolite formation via LC-MS/MS.
- Physiologically Based Pharmacokinetic (PBPK) modeling: Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to predict in vivo absorption discrepancies .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action amid structural ambiguity in receptor binding?
Methodological Answer:
- Molecular docking simulations: Use AutoDock Vina to model interactions with β2-adrenergic receptors, focusing on the tert-butylamino group’s role in binding affinity.
- Site-directed mutagenesis: Create receptor mutants (e.g., Thr164Ala) to test hydrogen-bonding hypotheses.
- SPR (Surface Plasmon Resonance): Quantify binding kinetics (ka/kd) under varying pH and ionic strengths to validate computational predictions .
Basic: What are the critical parameters for scaling up the compound’s synthesis from milligram to gram-scale?
Methodological Answer:
- Solvent selection: Use dimethylacetamide (DMA) for improved solubility and reduced viscosity at higher concentrations.
- Reactor design: Opt for jacketed reactors with precise temperature control (±1°C) to maintain reaction exotherm safety.
- Purification: Replace column chromatography with recrystallization (ethanol/water system) for cost-effective scalability. Monitor particle size distribution via dynamic light scattering (DLS) to ensure batch consistency .
Advanced: How can researchers address discrepancies in the compound’s stability profiles reported in different studies?
Methodological Answer:
- Forced degradation studies: Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic (ICH Q1B) conditions.
- Multivariate analysis: Use Principal Component Analysis (PCA) to correlate degradation pathways with structural vulnerabilities (e.g., ethylenediol ester hydrolysis).
- Inter-laboratory validation: Share samples with independent labs using harmonized HPLC protocols (USP <621>) to isolate methodological vs. intrinsic instability factors .
Basic: What spectroscopic techniques are essential for characterizing the tertiary structure of this compound?
Methodological Answer:
- NMR: 1H/13C NMR to confirm the tert-butyl group (δ 1.2 ppm singlet) and ethylenediol protons (δ 3.5–4.0 ppm multiplet).
- FT-IR: Identify carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- X-ray crystallography: Resolve stereochemistry at the chiral center using single-crystal diffraction (if crystalline form is obtainable) .
Advanced: How can machine learning improve the prediction of this compound’s toxicity profile?
Methodological Answer:
- Dataset curation: Compile toxicity data from structural analogs (e.g., Bambuterol) in public databases (e.g., PubChem, ChEMBL).
- Model training: Use graph neural networks (GNNs) to predict hepatotoxicity based on substructures (e.g., carbamate groups).
- Validation: Compare predictions with in vitro cytotoxicity assays (HepG2 cells) and Ames test results for mutagenicity .
Advanced: What methodological frameworks ensure reproducibility in studies involving this compound?
Methodological Answer:
- FAIR data principles: Annotate datasets with unique identifiers (e.g., InChIKey) and upload to repositories like Zenodo.
- Protocol pre-registration: Detail synthesis and analysis steps on platforms like Protocols.io to reduce selective reporting.
- Collaborative verification: Engage open-science networks (e.g., OSM) to replicate key findings using shared reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
